molecular formula C23H18N4O5 B11198146 N-(1,3-benzodioxol-5-yl)-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]acetamide

N-(1,3-benzodioxol-5-yl)-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]acetamide

Cat. No.: B11198146
M. Wt: 430.4 g/mol
InChI Key: FNAPKDPYIZSXAJ-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a cyclopropyl oxadiazole moiety, and a dihydroquinoline core

Preparation Methods

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and dihydroquinoline intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimizing these steps for higher yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use. Detailed studies are required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Similar compounds include other benzodioxole derivatives and dihydroquinoline-based molecules. Compared to these, N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

  • 1,3-Benzodioxole derivatives
  • Dihydroquinoline derivatives
  • Cyclopropyl oxadiazole compounds

This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H18N4O5

Molecular Weight

430.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]acetamide

InChI

InChI=1S/C23H18N4O5/c28-20(24-14-7-8-18-19(9-14)31-12-30-18)11-27-17-4-2-1-3-15(17)16(10-21(27)29)23-25-22(26-32-23)13-5-6-13/h1-4,7-10,13H,5-6,11-12H2,(H,24,28)

InChI Key

FNAPKDPYIZSXAJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CC(=O)N(C4=CC=CC=C43)CC(=O)NC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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